6-Iodobenzovesamicol

説明

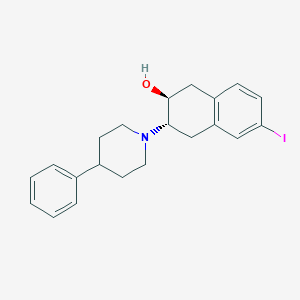

Structure

3D Structure

特性

CAS番号 |

139399-80-7 |

|---|---|

分子式 |

C21H24INO |

分子量 |

433.3 g/mol |

IUPAC名 |

(2S,3S)-6-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H24INO/c22-19-7-6-17-14-21(24)20(13-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21-/m0/s1 |

InChIキー |

GJSOCNMEZIDMNM-SFTDATJTSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |

異性体SMILES |

C1CN(CCC1C2=CC=CC=C2)[C@H]3CC4=C(C[C@@H]3O)C=CC(=C4)I |

正規SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |

同義語 |

6-IBVM 6-iodobenzovesamicol 6-iodobenzovesamicol, (2R-trans)-isomer 6-iodobenzovesamicol, (2S-trans)-isome |

製品の起源 |

United States |

Synthetic Strategies and Radiochemistry of 6 Iodobenzovesamicol

Precursor Synthesis and Chemical Modifications

The foundation for synthesizing 6-Iodobenzovesamicol lies in the construction of the core benzovesamicol (B1254894) scaffold. This process involves a multi-step chemical synthesis designed to produce a precursor molecule that can be efficiently iodinated.

Development of Benzovesamicol Scaffold Precursors

The synthesis of the benzovesamicol scaffold is a strategic chemical process that begins with foundational organic molecules. A common route involves the preparation of an appropriate tetralone derivative, which serves as the backbone of the molecule. This is followed by the creation of an epoxide intermediate.

The crucial step is the condensation of this epoxide with 4-phenylpiperidine. This reaction establishes the characteristic trans-2-hydroxy-3-(4-phenylpiperidino)tetralin structure. To prepare the molecule for radioiodination, a functional group, typically an amino group, is introduced onto the benzene (B151609) ring of the tetralin system. This results in the formation of an aminobenzovesamicol precursor, such as (±)-trans-5-amino-2-hydroxy-3-(4-phenylpiperidino)tetralin. google.com This amino group can then be converted into a diazonium salt for subsequent iodination or used to direct the position of iodination. The synthesis must also account for stereochemistry, as the biological activity of benzovesamicol analogs is highly stereospecific. Chiral resolution steps are often incorporated to isolate the desired enantiomer, typically the (-)-isomer, which shows higher affinity for the target vesicular acetylcholine (B1216132) transporter (VAChT). umich.eduumich.edu

Exploration of Positional Isomerism in Iodobenzovesamicol Synthesis

The precise placement of the iodine atom on the benzovesamicol scaffold is critical to the molecule's efficacy as an imaging agent. nih.gov Researchers have synthesized and evaluated various positional isomers to determine the optimal structure for binding to cholinergic neurons. umich.edunih.gov The term positional isomers refers to compounds with the same molecular formula but differing in the position of a substituent group on the aromatic ring. nih.gov

Studies have compared isomers where the iodine atom is placed at different positions on the tetralin ring system, such as the 5-, 6-, and 7-positions. umich.edunih.gov The evaluation of these isomers involves assessing their binding affinity and selectivity for the VAChT. The goal is to identify the isomer that provides the best combination of high-affinity binding and low non-specific binding, which are essential properties for a successful imaging agent. For instance, (-)-5-iodobenzovesamicol has been noted as a tracer for mapping central cholinergic neurons. umich.edunih.gov This systematic exploration ensures that the final selected candidate, such as this compound, possesses the most favorable characteristics for its intended application.

Radiolabeling Methodologies for this compound

The transformation of a stable precursor into a radioactive imaging agent is achieved through specific radiolabeling techniques. For this compound, this involves the incorporation of a radioactive iodine isotope, such as Iodine-123 or Iodine-125.

Oxidative Radioiodination Techniques (e.g., using Iodine-123, Iodine-125)

Oxidative radioiodination is a primary method for labeling benzovesamicol precursors. This technique relies on the oxidation of a radioactive iodide salt (e.g., Na[¹²³I]I or Na[¹²⁵I]I) into a reactive electrophilic iodine species (I⁺). This electrophilic iodine then undergoes an aromatic substitution reaction with the electron-rich benzovesamicol precursor.

Common oxidizing agents used in this process include Chloramine-T and Iodogen. nih.govmdpi.commdpi.com

Chloramine-T Method: In this procedure, an aqueous solution of Chloramine-T is added to a mixture of the precursor and the radioiodide in a suitable buffer. nih.govnih.gov The reaction is typically rapid but can be harsh, potentially leading to oxidative damage of sensitive molecules if conditions are not carefully controlled. nih.govmdpi.com The reaction is quenched by adding a reducing agent like sodium metabisulfite. mdpi.com

Iodogen Method: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder and water-insoluble oxidizing agent. nih.govmdpi.com It is often coated onto the surface of the reaction vessel. The reaction proceeds when the aqueous solution containing the precursor and radioiodide is introduced into the coated vial. This solid-phase approach minimizes direct contact of the oxidizing agent with the precursor, reducing the risk of oxidative damage. nih.gov

Another effective strategy is iododestannylation, where a trialkyltin precursor (e.g., a tributylstannyl-benzovesamicol derivative) is reacted with the radioiodide and an oxidizing agent. This method offers high regioselectivity, ensuring the iodine is attached at the precise location where the tin group was positioned. nih.gov

| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Chloramine-T | Chloramine-T | Aqueous buffer (pH 7.0-7.5), Room temp, Quenched with Na₂S₂O₅ | Fast reaction, High yields | Can be harsh, potential for oxidative damage and byproducts nih.govmdpi.com |

| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Agent coated on vial, Aqueous buffer | Milder conditions, less damage to sensitive substrates nih.gov | Can have lower yields if not optimized |

| Iododestannylation | Various (e.g., Chloramine-T, Peracetic acid) | Reaction with a trialkylstannyl precursor | High regioselectivity, mild conditions | Requires synthesis of organotin precursor, potential for toxic tin residue nih.gov |

Radiochemical Purification and Quality Control

Following the radiolabeling reaction, the crude product is a mixture containing the desired radiolabeled compound, unreacted radioiodide, the precursor molecule, and potential byproducts. It is imperative to purify this mixture to ensure that only the correct radiopharmaceutical is used. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purification. nih.gov Reverse-phase HPLC separates compounds based on their polarity, allowing for the isolation of this compound with high radiochemical purity. umich.edu

Quality control (QC) is a mandatory set of procedures to verify the identity, purity, and integrity of the final product before its use. nih.gov Key QC tests include:

Radiochemical Purity (RCP): This test determines the percentage of the total radioactivity that is in the desired chemical form of this compound. It is typically assessed using radio-HPLC or radio-Thin Layer Chromatography (TLC), comparing the retention time or Rƒ value of the product to a non-radioactive standard. nih.govnih.gov

Radionuclidic Purity: This ensures that the radioactivity comes almost exclusively from the intended isotope (e.g., Iodine-123) and is free from other contaminating radioisotopes. This is measured using gamma-ray spectroscopy. iaea.org

Enantiomeric Purity: Since the biological activity is stereospecific, chiral HPLC is used to confirm that the final product consists of the desired enantiomer (e.g., the (-)-isomer). umich.eduumich.edu

Optimization of Radiochemical Yields and Specific Activity

The efficiency of the radiolabeling process is measured by the radiochemical yield (RCY), which is the percentage of the initial radioactivity that is successfully incorporated into the final, purified product. Maximizing the RCY is crucial, especially when working with short-lived and expensive isotopes. Optimization involves systematically adjusting various reaction parameters:

pH: The pH of the reaction medium can significantly influence the efficiency of the oxidative iodination. nih.gov

Temperature: While some reactions proceed at room temperature, others may require heating to achieve maximum yield, though higher temperatures can also increase degradation. nih.gov

Reaction Time: The duration of the reaction is optimized to allow for maximum labeling while minimizing the formation of unwanted byproducts or decomposition of the product. nih.gov

Precursor and Reagent Concentration: The amounts of the precursor and the oxidizing agent are carefully controlled. An excess of the precursor is often used to drive the reaction, but too much oxidizing agent can damage the molecule. nih.gov

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., in MBq/nmol or Ci/mmol). High specific activity is desirable because it means that a pharmacologically insignificant mass of the compound can be administered to achieve the necessary signal for imaging, avoiding any potential physiological effects from the compound itself. Achieving high specific activity requires using a "no-carrier-added" radioisotope and ensuring highly efficient labeling of a small amount of the precursor. google.com

In Vitro Pharmacological Characterization of 6 Iodobenzovesamicol

Receptor Binding Affinity and Selectivity Studies

The primary pharmacological target of 6-Iodobenzovesamicol is the vesicular acetylcholine (B1216132) transporter (VAChT), a crucial component in cholinergic neurotransmission responsible for packaging acetylcholine into synaptic vesicles.

Competitive Radioligand Binding Assays for VAChT

Competitive radioligand binding assays are instrumental in determining the affinity of a test compound for a specific receptor. In the context of this compound and its analogs, these assays typically utilize a radiolabeled ligand, such as [3H]vesamicol, which binds with high affinity to VAChT. The ability of non-radiolabeled compounds, including this compound, to displace the radioligand from the transporter is measured. This displacement is indicative of the compound's affinity for the same binding site on the VAChT. Research on various benzovesamicol (B1254894) analogs has consistently employed this methodology to characterize their binding profiles.

Determination of Inhibition Constants (IC50) for VAChT Binding

Comparative Binding Profiles Across Iodobenzovesamicol Positional Isomers

The position of the iodine atom on the benzovesamicol structure significantly influences its binding affinity for VAChT. A study that synthesized and evaluated five positional isomers of iodobenzovesamicol (4'-, 5-, 6-, 7-, and 8-IBVM) found that only 5-IBVM and 6-IBVM exhibited distribution patterns in the mouse brain consistent with cholinergic innervation, indicating effective interaction with VAChT in vivo researchgate.net.

Further research into other iodinated vesamicol (B58441) analogs has provided specific in vitro binding data. For example, (-)-ortho-iodovesamicol [(-)-oIV] and (-)-meta-iodovesamicol [(-)-mIV] demonstrated high affinity for VAChT, comparable to that of (-)-vesamicol itself. This highlights that modifications to the phenyl ring with iodine can be well-tolerated for VAChT binding.

| Compound | VAChT Ki (nM) |

|---|---|

| (-)-ortho-iodovesamicol (oIV) | High Affinity (comparable to (-)-vesamicol) |

| (-)-meta-iodovesamicol (mIV) | High Affinity (comparable to (-)-vesamicol) |

| 3'-Iodobenzovesamicol (3'-IBVM) | 2.0 |

| (-)-OMV | 6.7 |

Evaluation of Off-Target Binding

A critical aspect of characterizing a potential therapeutic or imaging agent is its selectivity. Off-target binding can lead to undesirable side effects or ambiguous experimental results. For vesamicol analogs, the primary off-target concern is their interaction with sigma (σ) receptors.

Assessment of Sigma Receptor (σ1 and σ2) Affinity

Many vesamicol analogs exhibit significant affinity for both σ1 and σ2 receptors. However, the benzovesamicol series, including iodinated derivatives, has been shown to possess improved selectivity for VAChT over sigma receptors.

Studies have quantified the sigma receptor affinity for various iodinated vesamicol and benzovesamicol compounds. For instance, (-)-oIV showed a lower affinity for both σ1 and σ2 receptors compared to (-)-mIV. Specifically, the Ki values for (-)-oIV were 62.2 nM for σ1 and 554 nM for σ2, whereas for (-)-mIV, the values were 4.5 nM for σ1 and 42.9 nM for σ2. This demonstrates that the iodine position influences not only VAChT affinity but also off-target sigma receptor binding.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| (-)-ortho-iodovesamicol (oIV) | 62.2 | 554 |

| (-)-meta-iodovesamicol (mIV) | 4.5 | 42.9 |

| 3'-Iodobenzovesamicol (3'-IBVM) | 70.3 | 43.6 |

| (-)-OMV | 33.7 | 266 |

Selectivity Analysis Against Other Neurotransmitter Receptors and Transporters

While comprehensive screening of this compound against a broad panel of neurotransmitter receptors and transporters (such as serotonin, dopamine (B1211576), and norepinephrine transporters) is not detailed in the provided search results, the general trend for advanced benzovesamicol analogs is a high degree of selectivity for VAChT. For example, certain novel benzovesamicol analogues have demonstrated more than 35-fold selectivity for VAChT versus sigma receptors researchgate.net. Another compound, (-)-[(11)C]24b, showed a 900-fold greater affinity for VAChT over sigma receptors researchgate.net. This high selectivity is a key objective in the development of vesamicol-based imaging agents to ensure that the observed signal accurately reflects the density of VAChT.

Pre Clinical in Vivo Neuroimaging Applications and Pharmacodynamics of 6 Iodobenzovesamicol

Animal Models in Cholinergic System Research

Animal models are indispensable for investigating the complexities of the cholinergic nervous system, from mapping the distribution of its key components to understanding the pathological changes that occur in neurodegenerative diseases.

Rodent Models for VAChT Distribution Studies

Rodent models, particularly mice and rats, are frequently utilized to study the in vivo distribution of the vesicular acetylcholine (B1216132) transporter (VAChT), a crucial marker for the integrity of presynaptic cholinergic neurons. nih.gov The radiolabeled tracer, [¹²⁵I]-6-Iodobenzovesamicol ([¹²⁵I]-6-IBVM), has been evaluated in mice to determine its efficacy as an in vivo marker for central cholinergic neurons. nih.gov

These studies are designed to assess whether the tracer's accumulation in different brain regions corresponds to the known density of cholinergic innervation. nih.gov In such models, the distribution of 6-IBVM is compared with that of other positional isomers of iodobenzovesamicol to identify the most suitable candidates for mapping cholinergic nerve terminals. nih.gov The findings from these rodent studies confirm that the distribution pattern of 6-IBVM is consistent with the established neuroanatomy of the cholinergic system, thereby validating its use for VAChT distribution studies. nih.gov

Animal Models of Cholinergic Denervation and Dysfunction (e.g., Immunolesioning)

To study conditions involving the loss of cholinergic neurons, such as Alzheimer's disease and Parkinson's disease, researchers have developed various animal models that replicate aspects of cholinergic denervation and dysfunction. frontiersin.orgunifi.it These models can be created through several methods, including the injection of neurotoxins to induce lesions or through genetic modification. frontiersin.orgoatext.com For example, injections of substances like Aβ peptides into the nucleus basalis of rats can lead to a decrease in the number of cholinergic neurons, mimicking changes seen in Alzheimer's disease. unifi.it Another approach involves the transection of nerve pathways, such as the fimbria-fornix, which disrupts the septo-hippocampal cholinergic pathway and causes retrograde degeneration of cholinergic neurons. oatext.com

In these models of cholinergic deficit, radiotracers that bind to VAChT, such as analogs of iodobenzovesamicol, are essential for assessing the extent of cholinergic terminal loss in vivo. d-nb.infomedrxiv.org PET imaging with tracers like [¹⁸F]FEOBV, a derivative of benzovesamicol (B1254894), has proven sensitive in detecting subtle cholinergic loss following experimental lesions of the basal forebrain or pedunculopontine nuclei in rodents. medrxiv.org While specific studies detailing the use of 6-Iodobenzovesamicol in immunolesioning models are not extensively documented in the reviewed literature, the principles established with analogous compounds underscore its potential utility in quantifying the progressive loss of cholinergic integrity in these critical research models.

In Vivo Biodistribution and Brain Uptake Kinetics

The utility of this compound as a neuroimaging agent is defined by its behavior in the body after administration, specifically its pattern of distribution in the brain and the speed at which it accumulates in and clears from different regions.

Regional Brain Distribution Patterns Consistent with Cholinergic Innervation

In vivo studies in mice using radioiodinated this compound ([¹²⁵I]-6-IBVM) have demonstrated a regional brain distribution pattern that is consistent with the known density of cholinergic innervation. nih.gov The highest concentrations of the tracer are observed in the striatum, a region densely populated with cholinergic interneurons. nih.govfrontiersin.org

Following the striatum, the rank order of 6-IBVM concentration is the hippocampus and cortex, followed by the hypothalamus, with the cerebellum showing the lowest uptake. nih.gov This distribution hierarchy—striatum >> hippocampus ≥ cortex > hypothalamus >> cerebellum—mirrors the distribution of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, which is a hallmark of cholinergic neurons. nih.gov This selective retention in cholinergic-rich areas confirms that 6-IBVM binds effectively to its target, the VAChT, and can visually represent the cholinergic network of the brain. nih.gov

Quantification of Tissue-to-Reference Region Ratios in Animal Brains

To quantify the specific binding of a radiotracer and account for non-specific binding and background signal, researchers calculate the ratio of its concentration in a target tissue to that in a reference region. snmjournals.org The cerebellum is often chosen as the reference region for cholinergic system imaging because it has a very low density of VAChT. nih.govsnmjournals.org

In studies with [¹²⁵I]-6-IBVM in mice, tissue-to-cerebellum concentration ratios were calculated to quantify the specific uptake in various brain regions. nih.gov Although its positional isomer, 5-Iodobenzovesamicol, showed higher ratios, the data for this compound still demonstrated a clear, quantifiable signal that corresponded to cholinergic terminal density. nih.gov The ability to generate these ratios is fundamental for comparative studies, such as assessing cholinergic deficits in disease models. nih.gov

Below is a table illustrating the principle of regional brain uptake ratios for iodobenzovesamicol isomers, highlighting the differential uptake that allows for quantitative analysis.

| Brain Region | Relative Uptake Rank (6-IBVM) nih.gov | Description of Cholinergic Innervation frontiersin.orgnih.gov |

| Striatum | Highest | Very high density of cholinergic interneurons. |

| Hippocampus | High | Receives significant cholinergic projections. |

| Cortex | High | Receives significant cholinergic projections. |

| Hypothalamus | Medium | Intermediate density of cholinergic neurons. |

| Cerebellum | Lowest | Very low density of VAChT, used as a reference region. |

Temporal Dynamics of Radiotracer Accumulation and Clearance in Specific Brain Regions

The temporal dynamics of a radiotracer, which describe its uptake and washout over time, are critical for determining optimal imaging protocols. For vesamicol (B58441) derivatives, the general kinetic pattern involves an initial delivery to the brain driven by blood flow, followed by differential accumulation and clearance based on regional VAChT density. snmjournals.orgsnmjournals.org

Tracer levels typically peak within the first hour after injection. snmjournals.orgplos.org Subsequently, regions with high cholinergic innervation, such as the striatum, show prolonged retention of the tracer as it binds specifically to VAChT. snmjournals.orgsnmjournals.org In contrast, areas with low cholinergic terminal density, like the cerebellum, exhibit faster clearance of the tracer. snmjournals.orgsnmjournals.org Studies of [¹²⁵I]-6-IBVM have measured tissue-to-cerebellum ratios at 24 hours post-injection, which indicates a slow clearance from target-rich regions and suggests that the tracer provides a stable signal for imaging at later time points. nih.gov This sustained contrast between target and reference regions is a desirable characteristic for a VAChT imaging agent. snmjournals.org

Ex Vivo Autoradiographic Mapping of VAChT Distribution

Ex vivo autoradiography is a powerful technique used to visualize the distribution of radiolabeled compounds within tissues at a microscopic level. In the context of the chemical compound this compound, this method has been instrumental in mapping the density and location of the vesicular acetylcholine transporter (VAChT) in the brain. By administering radioiodinated this compound to animal models and subsequently examining brain sections, researchers can gain detailed insights into the cholinergic system's architecture.

High-Resolution Localization of this compound Binding Sites

Studies utilizing radioiodinated this compound for ex vivo autoradiography have successfully provided high-resolution maps of its binding sites, which correspond to the location of VAChT. Research has shown that this compound, along with its isomer 5-Iodobenzovesamicol (5-IBVM), exhibits a distribution pattern in the brain that is consistent with known cholinergic innervation. nih.govlookchem.com The highest densities of binding sites are typically observed in regions rich in cholinergic nerve terminals.

Specifically, after the injection of radioiodinated benzovesamicol analogs, ex vivo autoradiography of rat brains has clearly delineated small, cholinergic-rich areas. nih.gov These include the striatum, hippocampus, cortex, and thalamus, which are known to have significant cholinergic input. nih.govlookchem.comsnmjournals.org The specificity of this binding to VAChT is a crucial aspect of its utility as a research tool. Competitive binding studies have determined the inhibitory constant (IC50) for this compound to be 4.8 nM for the vesamicol receptor, indicating a high affinity. nih.govlookchem.com

The distribution pattern observed with this compound is distinct from other isomers, such as 7-Iodobenzovesamicol, which has shown anomalous distribution due to off-target binding to sigma receptors. nih.govlookchem.com This highlights the structural specificity required for accurate VAChT mapping. The enantiomeric form of the molecule can also influence binding, a factor that is critical in the development of highly selective radioligands. researchgate.net

The following table summarizes the in vitro binding affinities of several iodinated benzovesamicol isomers for the vesamicol receptor, providing a comparative view of their potential for VAChT mapping.

| Compound | IC50 (nM) for Vesamicol Receptor |

| 5-Iodobenzovesamicol | 2.5 |

| This compound | 4.8 |

| 7-Iodobenzovesamicol | 3.5 |

Data sourced from competitive binding studies using rat cortical homogenates. nih.govlookchem.com

Correlation with Anatomical Cholinergic Pathways

A significant strength of using this compound in ex vivo autoradiography is the strong correlation between its binding patterns and the well-established anatomical cholinergic pathways in the brain. The vesicular acetylcholine transporter is an integral component of cholinergic neurons, specifically located on the membrane of synaptic vesicles responsible for storing and releasing acetylcholine. researchgate.net Therefore, the density of this compound binding sites serves as a direct proxy for the density of cholinergic nerve terminals.

Research has demonstrated that the regional brain distribution of radioiodinated benzovesamicol analogs, including this compound, aligns with the known distribution of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis and another key marker of cholinergic neurons. nih.gov For instance, studies have shown a linear correlation between the regional brain levels of (-)-5-[123I]IBVM and endogenous levels of ChAT. nih.govlookchem.com This correspondence validates the use of these radiotracers for mapping cholinergic integrity.

Ex vivo autoradiographic studies have been instrumental in confirming the effects of specific lesions to cholinergic pathways. For example, following immunolesioning of the basal forebrain cholinergic system in rats, a significant and widespread decrease in the uptake of [¹²³I]IBVM was observed in the cortex, confirming the radioligand's ability to reflect cholinergic denervation. nih.gov

The main cholinergic pathways that can be visualized through this technique include:

The septohippocampal pathway , originating from the medial septum and diagonal band of Broca and projecting to the hippocampus.

The innominatocortical (or basal forebrain) pathway , with neurons in the nucleus basalis of Meynert projecting throughout the cerebral cortex. rsna.org

The pontothalamic pathway , arising from the pedunculopontine and laterodorsal tegmental nuclei and innervating the thalamus. rsna.org

Striatal interneurons , which represent a dense local cholinergic network within the striatum. snmjournals.org

The ability of this compound and its analogs to delineate these pathways provides a powerful tool for studying the role of the cholinergic system in various neurological conditions and for evaluating the efficacy of potential therapeutic interventions that target this system. nih.gov

Quantitative Single Photon Emission Computed Tomography Spect Methodologies with 123i 6 Iodobenzovesamicol

Development of SPECT Acquisition Protocols for Brain Imaging

The development of SPECT acquisition protocols for brain imaging with [123I]-IBVM aims to capture the dynamic distribution of the radiotracer over time, reflecting its binding to VAChT. Typical protocols involve dynamic SPECT imaging performed on SPECT/CT cameras equipped with low-energy thin-section collimators. snmjournals.orgrsna.org

Prior to radiotracer administration, participants are commonly pre-treated orally with potassium perchlorate (B79767) to block thyroid uptake of free radioiodine. snmjournals.orgrsna.org Following an intravenous injection of [123I]-IBVM (e.g., mean doses around 227.8 ± 36.8 MBq or 235.1 ± 41.9 MBq), dynamic images are acquired over several hours. snmjournals.orgsnmjournals.org Acquisition schedules often include multiple frames at different time points to capture the tracer kinetics comprehensively. For instance, a common protocol might involve initial rapid frames (e.g., five 6-minute frames starting at injection) followed by longer frames at later time points (e.g., two 15-minute frames at 2, 3, 5, and 8 hours post-injection). snmjournals.org Some studies have extended acquisitions up to 28 hours to ensure equilibrium is reached, particularly in regions like the striatum where tracer binding can increase for several hours. snmjournals.org Imaging typically involves 64 projections with a 64 × 64 matrix over 360 degrees. snmjournals.orgrsna.org Between acquisitions, participants are allowed to rest outside the gantry to minimize discomfort. snmjournals.orgrsna.org

Image Processing and Reconstruction Methodologies

Once SPECT data are acquired, a rigorous image processing and reconstruction pipeline is essential for generating high-quality quantitative images. SPECT images are typically reconstructed on a 64 × 64 matrix using 3-dimensional iterative reconstruction algorithms, such as Flash 3D. snmjournals.orgrsna.orglu.se Common reconstruction parameters include 4 iterations and 8 subsets, with a resulting voxel size of approximately 6.8 × 6.8 × 6.8 mm³. snmjournals.orgrsna.org

Crucially, attenuation correction is performed, often utilizing the CT image acquired during the SPECT/CT scan. rsna.orglu.se Post-processing steps include decay correction, normalization for frame duration, and frame merging. rsna.org To ensure accurate anatomical localization and regional analysis, all frames are rigidly registered together and with the CT image. rsna.org Subsequently, the SPECT data are registered to a standardized brain atlas, such as the Montreal Neurological Institute (MNI) template. rsna.orgresearchgate.netnih.gov This registration process, which can involve both affine and elastic methods, is critical for accurately relocating brain structures and defining regions of interest (ROIs) for subsequent quantitative analysis, especially in studies involving neurodegenerative diseases where brain anatomy variability can be significant. rsna.orgnih.gov

Advanced Quantitative Analysis of SPECT Data

Advanced quantitative analysis of [123I]-IBVM SPECT data focuses on deriving parameters that reflect the density of VAChT binding sites, providing a measure of cholinergic neuronal integrity.

Application of Pharmacokinetic Modeling (e.g., Multilinear Reference Tissue Models)

The reference method for the non-invasive quantification of [123I]-IBVM SPECT data is pharmacokinetic modeling, specifically the Multilinear Reference Tissue Model 2 (MRTM2). snmjournals.orgsnmjournals.orgsnmjournals.orgrsna.orgnih.gov This model allows for the calculation of the nondisplaceable binding potential (BPND), which is proportional to the density of VAChT binding sites. snmjournals.orgsnmjournals.orgsnmjournals.orgrsna.org The MRTM2 approach often involves a two-step process that combines the calculation of the reference region-to-plasma k'₂ and multilinear regression analysis. snmjournals.orgsnmjournals.org While dynamic acquisitions over several hours are traditionally required for a complete pharmacokinetic analysis using MRTM2, simplified acquisition methods based on a single static scan at specific time points (e.g., 5 or 8 hours post-injection) have been validated for extrastriatal regions, offering a practical alternative for clinical applications. snmjournals.orgnih.gov

Validation of Reference Regions for Non-specific Binding (e.g., Cerebellar Hemispheres)

The selection of an appropriate reference region, which represents non-specific binding of the radiotracer, is fundamental for accurate quantitative analysis using reference tissue models. For [123I]-IBVM SPECT, the cerebellar hemispheres have been widely validated and are commonly used as the reference region. snmjournals.orgsnmjournals.orgsnmjournals.orgnih.govnih.gov This choice is supported by the understanding that the cerebellar hemispheres exhibit low levels of cholinergic innervation and thus minimal specific binding of [123I]-IBVM. snmjournals.orguqam.ca Historically, the occipital cortex was also considered as a reference region. snmjournals.orgtheses.fr However, recent studies suggest that the cerebellum, particularly the cerebellar hemispheres, may be a more suitable choice due to its consistent non-specific binding patterns and lower cholinergic innervation compared to other regions. snmjournals.orgsnmjournals.orgnih.gov

Calculation of Nondisplaceable Binding Potential (BPND) as a Measure of VAChT Density

The nondisplaceable binding potential (BPND) is the key quantitative parameter derived from [123I]-IBVM SPECT data. BPND is calculated for each region of interest (ROI) and serves as a direct measure of VAChT density. snmjournals.orgsnmjournals.orgsnmjournals.orgrsna.orgnih.gov The value of BPND is proportional to the ratio of specific binding to non-specific binding, reflecting the concentration of available VAChT sites. snmjournals.orgsnmjournals.orgsnmjournals.orgrsna.org

Research findings using [123I]-IBVM SPECT have demonstrated its utility in various neurodegenerative diseases. For example, studies in dementia with Lewy bodies (DLB) have shown significantly lower BPND values in specific cholinergic pathways (e.g., Ch4 terminal regions like the anterior cingulate, superior and inferior parietal cortices, and Ch5 terminal region of the thalamus) and the striatum in DLB patients compared to healthy subjects. snmjournals.org These findings indicate a general cholinergic neuronal loss at both cortical and subcortical levels in DLB. snmjournals.org

The following table presents example data on BPND values in different brain regions for healthy subjects and patients with certain neurological conditions, illustrating the application of [123I]-IBVM SPECT.

| Region of Interest | Healthy Subjects (BPND Mean ± SD) | DLB Patients (BPND Mean ± SD) | MSA Patients (BPND Mean ± SD) |

| Striatum | Consistent (e.g., 1.5 ± 0.26) nih.gov | Significantly lower snmjournals.org | Preserved rsna.org |

| Thalamus | Intermediate snmjournals.org | Significantly lower snmjournals.org | Significantly decreased researchgate.net |

| Anterior Cingulate Cortex (Ch4) | - | Significantly lower snmjournals.org | - |

| Superior Parietal Cortex (Ch4) | - | Significantly lower snmjournals.org | - |

| Inferior Parietal Cortex (Ch4) | - | Significantly lower snmjournals.org | - |

| Pedunculopontine-Laterodorsal Nuclei (Ch5-Ch6) | - | - | Significantly decreased researchgate.net |

| Cerebellar Hemispheres (Reference Region) | Low snmjournals.org | Low snmjournals.org | Low snmjournals.org |

Note: Data are illustrative and compiled from various studies. Specific values may vary between studies depending on methodology and population characteristics. snmjournals.orgsnmjournals.orgrsna.orgresearchgate.netnih.gov

Research on the Utility of 6 Iodobenzovesamicol in Understanding Neurological Pathophysiology

Characterization of Cholinergic Neurodegeneration in Pre-clinical Models of Brain Disorders

Preclinical animal models are essential for understanding the mechanisms of neurodegeneration. criver.comfrontiersin.org In the context of cholinergic system research, these models allow for the controlled study of neuronal loss and the evaluation of diagnostic tools like 6-Iodobenzovesamicol. A key approach involves creating specific lesions in the cholinergic pathways of animal brains to mimic the damage seen in human diseases.

One prominent preclinical model uses the immunotoxin 192IgG-saporin to selectively destroy cholinergic neurons in the basal forebrain of rats. nih.gov This region is a major source of cholinergic input to the cerebral cortex, and its degeneration is a hallmark of diseases like Alzheimer's. In a study utilizing this model, researchers used [¹²⁵I]-Iodobenzovesamicol ([¹²⁵I]-IBVM) to assess the extent of cholinergic terminal loss. Following the immunolesion, autoradiography revealed a significant reduction in [¹²⁵I]-IBVM binding in the cortical areas that receive input from the damaged basal forebrain neurons. nih.gov Conversely, there was no change in binding in the striatum and cerebellum, areas not innervated by these specific neurons. nih.gov This demonstrated that [¹²⁵I]-IBVM binding accurately reflects the loss of cortical cholinergic terminals, validating its use for imaging cholinergic deficits in vivo. nih.gov

These types of preclinical studies are crucial for establishing the link between the signal from a radiotracer and the underlying biological changes. By correlating the imaging data with post-mortem histological analysis (such as acetylcholinesterase staining to confirm the lesion), researchers can confirm that the radioligand is a reliable marker for the integrity of presynaptic cholinergic neurons. nih.gov The success of these animal model studies provides the foundation for applying these imaging techniques to human neurodegenerative disorders. researchgate.net

Investigating Cholinergic System Integrity in Animal Models of Alzheimer's Disease and Related Dementias

The cholinergic hypothesis of Alzheimer's disease (AD) posits that the degeneration of cholinergic neurons contributes significantly to the cognitive decline seen in patients. snmjournals.orgoatext.com Animal models that replicate aspects of AD pathology are therefore critical for research. These models include transgenic mice that overexpress the human amyloid precursor protein (APP) gene, leading to the formation of amyloid plaques, and models where amyloid-β (Aβ) peptides are directly administered to the brain. oatext.com

While direct studies using this compound in these specific AD animal models are not extensively detailed in the provided search results, its application in related human dementias, which are informed by animal research, is well-documented. For instance, Dementia with Lewy Bodies (DLB) is a neurodegenerative disorder with significant cholinergic deficits, often more severe than in AD. snmjournals.orgnih.gov Studies using [¹²³I]-Iodobenzovesamicol SPECT imaging in DLB patients have provided a detailed map of cholinergic system degeneration. nih.gov

In a comparative study, researchers measured VAChT binding potential (BPND) in patients with DLB and healthy volunteers. The results showed widespread cholinergic loss in DLB patients, affecting both cortical and subcortical structures. nih.gov Specifically, there were significant reductions in VAChT density in the cortical lobes (part of the Ch4 innominatocortical pathway), the thalamus (Ch5 pontothalamic pathway), and the striatum. nih.gov Interestingly, the hippocampus (part of the Ch1 septohippocampal pathway) appeared to be relatively spared. nih.gov These findings confirm that cholinergic alterations in DLB are extensive and follow a different pattern than typically seen in AD, where the septohippocampal pathway is more prominently affected. snmjournals.org

Furthermore, the research linked regional cholinergic deficits to specific clinical symptoms. For example, lower VAChT binding in the anterior cingulate cortex was significantly associated with the presence of apathy in DLB patients. nih.gov This highlights the utility of this compound not just in detecting neurodegeneration, but in understanding its functional consequences.

| Cholinergic Pathway | Brain Region | Finding in DLB Patients | Reference |

|---|---|---|---|

| Ch1 (Septohippocampal) | Hippocampus | Spared / No significant change | nih.gov |

| Ch4 (Innominatocortical) | Cortical Lobes | Significantly decreased | nih.gov |

| Ch5 (Pontothalamic) | Thalamus | Significantly decreased | nih.gov |

| - | Striatum | Significantly decreased | nih.gov |

| Ch4 (Innominatocortical) | Anterior Cingulate Cortex | Decreased, associated with apathy | nih.gov |

Elucidation of Cholinergic Deficits in Animal Models of Movement Disorders

Movement disorders, such as Parkinson's disease (PD) and Progressive Supranuclear Palsy (PSP), also involve the degeneration of non-dopaminergic systems, including cholinergic networks. rsna.orgbiorxiv.org The loss of cholinergic neurons in brainstem nuclei like the pedunculopontine nucleus (PPN) is thought to contribute to debilitating symptoms like gait disturbances and postural instability. biorxiv.org Animal models, such as the 6-hydroxydopamine (6-OHDA) rat model or genetic models like the PINK1 knockout rat, are used to study the pathophysiology of these disorders. biorxiv.org

The application of this compound imaging has been instrumental in clarifying the pattern of cholinergic loss in these conditions. A study using [¹²³I]-Iodobenzovesamicol SPECT in patients with PSP revealed a differential impact on the brain's major cholinergic pathways. rsna.org The most significant finding was a pronounced decrease in VAChT binding in the thalamus, a key target of the pontothalamic (Ch5) pathway. rsna.org A milder decrease was observed in the anterior cingulate cortex (Ch4 pathway), while the septohippocampal pathway (Ch1) and the striatum were preserved. rsna.org

Crucially, the study found that the cholinergic deficits worsened with disease progression. The binding potential values in the thalamus and the PPN were inversely correlated with the duration of the disease, indicating ongoing neurodegeneration. rsna.org This demonstrates that this compound imaging can serve as a marker of disease progression.

In PD, cholinergic deficits are also present and contribute to both motor and non-motor symptoms. frontiersin.org Imaging with [¹²³I]-IBVM has shown reduced VAChT density in the cerebral cortex of PD patients, particularly those with dementia. frontiersin.org Preclinical research in animal models of PD is focused on understanding the interaction between the degenerating dopaminergic and cholinergic systems. acs.org For example, studies investigate whether treatments targeting the dopamine (B1211576) system, such as dopamine agonists, might influence VAChT binding, which is an important consideration for interpreting imaging results in treated patients. acs.org

| Cholinergic Pathway | Brain Region | Finding in PSP Patients | Reference |

|---|---|---|---|

| Ch1 (Septohippocampal) | Hippocampus | Preserved | rsna.org |

| Ch4 (Innominatocortical) | Anterior Cingulate Cortex | Mildly decreased | rsna.org |

| Ch5 (Pontothalamic) | Thalamus | Significantly decreased | rsna.org |

| - | Striatum | Preserved | rsna.org |

| Ch5 (Pontothalamic) | Pedunculopontine Nucleus | Decreased (correlated with thalamic decrease) | rsna.org |

Advanced Radioligand Design and Translational Research Prospects for 6 Iodobenzovesamicol Analogs

Structural Modification for Improved Radiopharmaceutical Properties

The primary goal in designing new vesamicol (B58441) analogs is to enhance binding affinity and selectivity for VAChT while minimizing off-target binding to sigma (σ₁) and (σ₂) receptors, a known limitation of the original vesamicol compound. hzdr.deresearchgate.net Research has explored several classes of structural modifications to the benzovesamicol (B1254894) framework to achieve this.

One successful strategy involves substitutions at the 5-position of the benzovesamicol core. The development of 5-fluoroethoxy-benzovesamicol ([¹⁸F]FEOBV) created a novel agent for PET imaging. umich.edu This modification maintained high affinity for VAChT while demonstrating negligible interaction with dopamine (B1211576) and sigma receptor systems in vivo, an improvement over other vesamicol analogs. umich.edu Another approach explored replacing the piperidine (B6355638) ring of iodobenzovesamicol (IBVM) with a piperazine (B1678402) ring. bibliotekanauki.pl While this was hypothesized to increase specificity for VAChT, the resulting compounds showed lower specific binding in the brain compared to the reference compound, (-)-[¹²⁵I] IBVM. bibliotekanauki.pl

Further diversification of the core structure has led to the investigation of entirely different scaffolds, such as spiroindolines, in an attempt to move away from the vesamicol template and its associated sigma receptor affinity. hzdr.de While these compounds showed some affinity for VAChT, they did not improve selectivity, with some derivatives showing higher affinity for the σ₁ receptor than for VAChT. hzdr.de

Recent breakthroughs in structural biology have provided high-resolution cryo-electron microscopy structures of human VAChT, both in its unbound state and bound to vesamicol. nih.govrcsb.org These structures reveal that vesamicol binds within a negatively charged pocket in the transporter. nih.gov Specifically, the piperidinyl nitrogen of vesamicol forms an electrostatic interaction with the residue Asp398. nih.gov This detailed structural insight into the binding site provides a crucial foundation for the rational, structure-based design of a new generation of radioligands with improved affinity and selectivity for VAChT. rcsb.org

Exploration of Novel Isotopic Labeling Strategies

The choice of radionuclide is fundamental to the imaging modality and the pharmacokinetic profile of the tracer. novartis.comnih.gov While 6-Iodobenzovesamicol is labeled with Iodine-123 (¹²³I) for SPECT imaging, a major focus of modern radiopharmaceutical development is the creation of PET agents, which necessitates the use of positron-emitting isotopes like Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C). umich.edunih.gov

The development of ¹⁸F-labeled benzovesamicol analogs, such as (-)-[¹⁸F]FEOBV, represents a significant advancement. umich.edunih.gov Fluorine-18 is often preferred for PET due to its relatively long half-life (approx. 110 minutes), which allows for multi-step synthesis and imaging over several hours, and its low positron energy, which results in higher resolution images. nih.gov The synthesis of these agents involves labeling a precursor molecule, such as a tosylate-bearing analog, with [¹⁸F]fluoride. bibliotekanauki.pl

Carbon-11 is another key isotope for PET, and researchers have developed ¹¹C-labeled vesamicol analogs, such as [¹¹C]MABV. umich.edu The short half-life of ¹¹C (approx. 20 minutes) is advantageous as it leads to lower radiation exposure for the patient and allows for repeat scans on the same day. nih.gov However, it also presents a logistical challenge, requiring an on-site cyclotron and rapid radiosynthesis immediately before administration. nih.gov

These novel labeling strategies expand the toolkit for VAChT imaging, enabling the use of higher-resolution PET technology and providing tracers with different pharmacokinetic and imaging characteristics suitable for various research and clinical questions. nih.gov The development of such probes is a continuous effort to find a tracer with optimal properties, including low metabolism, appropriate brain kinetics, and high selectivity. nih.gov

Methodological Innovations in VAChT Imaging and Quantification for Future Research

Accurate quantification of the radiotracer signal is essential for translating VAChT imaging into a reliable biomarker for clinical trials and diagnostics. Recent research has focused on simplifying and validating quantification methods for [¹²³I]-Iodobenzovesamicol SPECT. snmjournals.org

The established "gold standard" for quantification is often a full pharmacokinetic analysis using a dynamic SPECT acquisition (multiple scans over several hours) and a reference tissue model, such as the multilinear reference tissue model 2 (MRTM2). snmjournals.org This method calculates the nondisplaceable binding potential (BP_ND), a measure of specific tracer binding, by using a region devoid of VAChT, like the cerebellum, as an input function. snmjournals.org However, the requirement for repeated, lengthy scans limits the clinical feasibility of this approach. snmjournals.org

A significant methodological innovation has been the validation of a simplified method using a single static SPECT scan acquired at a time point when the tracer has reached equilibrium or pseudo-equilibrium. snmjournals.org A study in healthy volunteers demonstrated that a single 30-minute scan acquired 21 hours post-injection yielded BP_ND values that were highly correlated with those derived from the full 28-hour dynamic MRTM2 analysis. snmjournals.org This finding is crucial as it suggests that a much simpler and more patient-friendly protocol can be used in clinical settings without a significant loss of quantification accuracy. snmjournals.org

Modern imaging analysis workflows also incorporate co-registration of SPECT images with high-resolution anatomical MRI scans. rsna.orgnih.gov This allows for more precise delineation of regions of interest (ROIs) and enables voxel-based analysis methods like Statistical Parametric Mapping (SPM) to identify group differences in tracer binding. nih.gov These methodological advancements are critical for improving the precision, reliability, and clinical applicability of VAChT imaging.

Development of Comparative Frameworks for Different VAChT Probes in Pre-clinical Settings

The selection of a lead radiopharmaceutical candidate for clinical translation requires rigorous preclinical comparison of various probes. researchgate.net These comparative frameworks evaluate compounds based on key parameters such as in vitro binding affinity for VAChT and off-target receptors, as well as in vivo characteristics like brain uptake and regional distribution. umich.eduresearchgate.net

Numerous vesamicol and benzovesamicol analogs have been developed and compared. researchgate.net Key metrics for comparison include the inhibition constant (Kᵢ), which measures binding affinity (a lower value indicates higher affinity), for VAChT, σ₁, and σ₂ receptors. hzdr.denih.gov An ideal tracer should have a very low Kᵢ for VAChT and very high Kᵢ values for the sigma receptors, indicating high selectivity.

For example, while (-)-o-Iodovesamicol shows high affinity for VAChT (Kᵢ = 15.0 nM), it also binds with significant affinity to the σ₁ receptor (Kᵢ = 62.2 nM). nih.gov In contrast, (-)-[¹⁸F]FEOBV was developed to have high VAChT affinity while showing minimal in vivo interaction with other receptor systems. umich.edu The table below summarizes binding affinity data for several key VAChT probes, illustrating the ongoing effort to optimize this balance.

Data compiled from multiple sources. umich.eduhzdr.deresearchgate.netnih.gov "N/A" indicates data not available in the cited sources.

These preclinical comparisons are vital for identifying the most promising probes, like (-)-[¹⁸F]FEOBV, for further validation in non-human primates and eventual human studies, with the ultimate goal of providing a highly specific and quantifiable marker of cholinergic neuron integrity. nih.gov

Table of Compound Names

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。